2-Hydroxy-3-oxopropanoic acid
Overview
Description
2-Hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde, is a chemical compound with the molecular formula C3H4O4. It is a hydroxy monocarboxylic acid and a 3-oxo monocarboxylic acid. This compound is a metabolite found in various organisms, including Escherichia coli and Mus musculus .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-oxopropanoic acid can be synthesized through the oxidation of glyceraldehyde or glycerol using mild oxidizing agents. Another method involves the hydrolysis of tartronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: The synthesis often involves controlled laboratory conditions to ensure purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form mesoxalic acid.
Reduction: It can be reduced to glyceric acid using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products Formed:
Oxidation: Mesoxalic acid.
Reduction: Glyceric acid.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
2-Hydroxy-3-oxopropanoic acid has several applications in scientific research:
Antimicrobial Activity: Derivatives of this compound have shown significant antimicrobial activity, making it a potential candidate for developing new antimicrobial agents.
Complexation with Metal Ions: It interacts with metal ions, which is significant in understanding biological processes and developing metal-based drugs.
Organic Synthesis: It serves as a precursor in the synthesis of various heterocyclic and pharmaceutical compounds.
Chemoenzymatic Reduction: Used in chemoenzymatic reduction processes to produce enantiomerically pure acids, important in pharmaceuticals.
Photocatalysis: Its derivatives are explored in photocatalytic processes, aiding in the development of self-cleaning surfaces.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-oxopropanoic acid involves its role as a metabolite in various biochemical pathways. It acts as a substrate for enzymes involved in glycolysis and gluconeogenesis. The compound can donate a hydron to an acceptor, functioning as a Bronsted acid . It also participates in keto-enol tautomerism, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 3-Hydroxy-2-oxopropanoic acid (β-Hydroxypyruvic acid)
- 2-Oxopropanoic acid (Pyruvic acid)
- 2-Hydroxy-3-oxobutanoic acid (Acetoacetic acid)
Comparison:
- 3-Hydroxy-2-oxopropanoic acid: Similar in structure but differs in the position of the hydroxyl group. It is involved in different metabolic pathways and has distinct reactivity .
- 2-Oxopropanoic acid: Lacks the hydroxyl group, making it less reactive in certain substitution reactions. It is a key intermediate in cellular respiration .
- 2-Hydroxy-3-oxobutanoic acid: Contains an additional carbon atom, leading to different chemical properties and applications .
2-Hydroxy-3-oxopropanoic acid stands out due to its unique combination of functional groups, making it versatile in various chemical reactions and applications.
Properties
IUPAC Name |
2-hydroxy-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1-2,5H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBAFPFNGRFSFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tartronate semialdehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2480-77-5 | |
Record name | Tartronate semialdehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2480-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tartronate semialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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